
1-Boc-3-Bromo-4-chloroindole
Overview
Description
1-Boc-3-Bromo-4-chloroindole is a chemical compound with the molecular formula C13H13BrClNO2 . It has attracted significant attention from the scientific community.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 330.605 Da and the monoisotopic mass is 328.981812 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo Sonogashira coupling reactions .Scientific Research Applications
Organocatalytic Asymmetric Synthesis
A methodology was developed for the synthesis of enantiomerically enriched 3,3-disubstituted 3-chlorooxindoles using a Michael addition of 3-chloroxindoles to nitroolefins, catalyzed by chiral squaramide. This process, which utilizes halogenated indoles as nucleophiles, resulted in products with adjacent quaternary-tertiary centers, showcasing the utility of halogenated indoles in highly stereoselective organocatalytic reactions (Noole et al., 2012).
Natural Product Isolation
Halogenated indoles, including compounds structurally related to 1-Boc-3-Bromo-4-chloroindole, were isolated from the marine ascidian Distaplia skoogi. These compounds exhibited moderate cytotoxicity to metastatic MDA-MB-231 breast cancer cells, highlighting their potential in cancer research (Bromley et al., 2013).
Synthetic Methodologies
Efficient synthetic procedures for the selective preparation of 3-bromo/3-chloroindoles and 2,3-dibromo/2,3-dichloroindoles were developed using 1,3-dibromo-5,5-dimethylhydantoin and 1,3-dichloro-5,5-dimethylhydantoin. This approach demonstrates the versatility of halogenated indoles in synthetic chemistry, enabling selective halogenation without the need for extra catalysts or harsh conditions (Yan et al., 2015).
Synthesis of Chromogenic Substrates
The synthesis of 5′-bromo-4′-chloroindol-3′-epoxysialoside, a chromogenic substrate, from sialic acid through steps including acetylation, chlorination, condensation, and deprotection, was studied. This work underscores the role of halogenated indoles in the preparation of specialized biochemical reagents (Tang Yan-bo, 2003).
Anticancer Activity of Bromophenol Derivatives
A study on bromophenol derivatives containing indolin-2-one moiety showed significant anticancer activities on human lung cancer cell lines. This research indicates the potential of halogenated indole derivatives in the development of new anticancer drugs (Guo et al., 2018).
Mechanism of Action
Target of Action
1-Boc-3-Bromo-4-chloroindole, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules and has been found to bind with high affinity to these receptors . This makes it a valuable scaffold for the development of new and useful derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely and are dependent on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Boc-3-Bromo-4-chloroindole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The bromine and chlorine substituents on the indole ring enhance its binding affinity to these enzymes, leading to effective catalytic activity. Additionally, this compound can act as a substrate for certain transferase enzymes, participating in the transfer of functional groups during biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes. Its impact on cellular metabolism includes the regulation of key metabolic enzymes, resulting in changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromine and chlorine substituents on the indole ring facilitate strong binding interactions with target proteins, enhancing its biochemical activity. Additionally, this compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to downstream effects on cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the Boc protecting group, resulting in the formation of reactive intermediates. These intermediates can have additional effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of the compound. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biochemical activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity, with higher accumulation observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear receptors and influence gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is essential for its biochemical activity and overall cellular effects .
Properties
IUPAC Name |
tert-butyl 3-bromo-4-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-8(14)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBNWKEFLCKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654341 | |
| Record name | tert-Butyl 3-bromo-4-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-33-0 | |
| Record name | 1,1-Dimethylethyl 3-bromo-4-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-bromo-4-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloroindole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Morpholin-4-yl)cyclopentyl]methanamine](/img/structure/B1438294.png)
![5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde](/img/structure/B1438295.png)



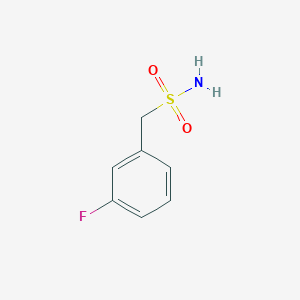
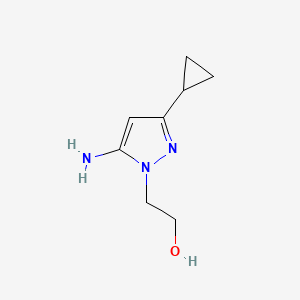

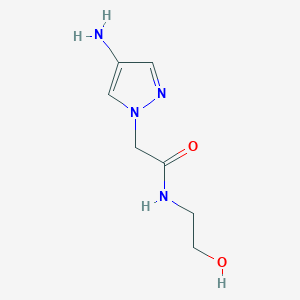
![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)
![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)
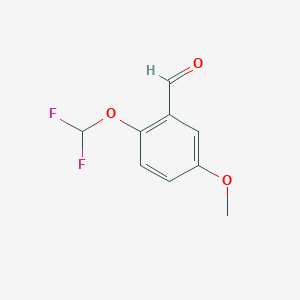
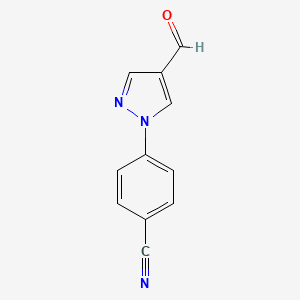
![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)
